Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-18-13(17)8-12-9(2)19-14(16-12)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFJMZETNUFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the thiazole ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate typically involves the reaction of thiazole derivatives with various acylating agents. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, a study reported the single-crystal structure of related thiazole derivatives, highlighting the significance of N-H...O interactions in stabilizing the crystal lattice .
Pharmaceutical Applications
This compound exhibits promising pharmacological properties:
- Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties. Studies have shown that derivatives of this compound demonstrate significant activity against various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in reducing cell viability .
- Anti-inflammatory Effects : Some studies suggest that thiazole compounds may possess anti-inflammatory properties. This could make this compound useful in treating inflammatory diseases .
Agricultural Applications
The compound also finds applications in agriculture as a pesticide:
- Insecticidal Activity : this compound is structurally related to known pyrethroid insecticides. Its efficacy against pests has been studied, showing potential as a low-toxicity alternative to conventional insecticides .
- Fungicidal Properties : Thiazole derivatives are increasingly recognized for their fungicidal activity. The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicides to combat crop diseases .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate (Imidazole Analog)
Structure : Replaces the thiazole core with an imidazole ring.
Key Findings :
- In-silico Performance : Demonstrated superior docking scores (Glide score: -12.3; Glide energy: -58.2 kcal/mol) and stability with sirtuin isoforms (Sirt1, Sirt2, Sirt6) via molecular dynamics simulations .
- In-vitro Activity : Inhibited NSCLC cell lines (A549, NCI-H460) at IC₅₀ values <10 µM, outperforming parent imidazole derivatives .
- Lipinski Compliance: Met all criteria (MW <500, LogP <5, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability .
Comparison : The thiazole-based target compound may exhibit distinct binding modes due to the sulfur atom in the thiazole ring, which could alter electron distribution and hydrophobic interactions compared to the imidazole analog.
Ethyl (2-Phenyl-1,3-thiazol-4-yl)acetate (Thiazole Derivative)
Structure : Lacks the 4-chlorophenyl and methyl groups, featuring a simple phenyl substituent.
Key Findings :
- Synthetic Route: Synthesized via condensation of benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Structure : Shares the 4-chlorophenyl-thiazole core but includes a methanamine group.
Key Findings :
- Physical Properties : High melting point (268°C), indicating thermal stability .
- Commercial Availability : Marketed as a research chemical for drug discovery .
Comparison : The ethyl acetate moiety in the target compound may confer better membrane permeability than the methanamine group, which could influence pharmacokinetics.
2-(5-Methyl-1,3-thiazol-4-yl)ethyl Acetate
Structure : Features a methyl-thiazole core with an ethyl acetate chain.
Key Findings :
Data Tables
Table 1: Structural and Functional Comparison of Thiazole/Imidazole Derivatives
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 309.78 | 3.5 | N/A |
| [2-(4-Cl-Ph)-thiazol-4-yl]methanamine HCl | 261.17 | 2.8 | 268 |
Biological Activity
Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate is a thiazole derivative characterized by its unique chemical structure that includes a chlorophenyl group and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClNO2S, with a molecular weight of approximately 299.79 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization to create the thiazole ring. The final product is obtained through esterification with ethyl bromoacetate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the chlorophenyl group enhances its antibacterial efficacy .
Anticancer Properties
Thiazole derivatives are increasingly recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies have reported that this compound exhibits an IC50 value in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
Table: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 | <10 |
| Similar Thiazole Derivative | U251 | 12.5 |
| Doxorubicin (Control) | A431 | 0.5 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may inhibit key proteins associated with cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth compared to standard antibiotics like norfloxacin .
- Cytotoxicity Assessment : In another study focused on anticancer activity, this compound was tested against multiple human cancer cell lines (e.g., HT29 and MCF7). The findings indicated that it significantly reduced cell viability in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation of 2-amino-5-methyl-1,3-thiazole derivatives with 4-chlorophenylacetic acid esters. For instance, sulfonylation of thiazole intermediates using aryl sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) in the presence of triethylamine as a base can yield the target compound . Optimization includes controlling reaction temperature (20–25°C) and solvent choice (dioxane or ethanol) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) is critical to achieving >95% purity .
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (a refinement module in the SHELX suite) is standard. Key parameters include data collection at 295 K, refinement of anisotropic displacement parameters, and validation using R-factors (target <0.05). For example, a related thiazole derivative showed a mean C–C bond length of 1.504 Å and R-factor of 0.053, confirming structural accuracy .
Q. What spectroscopic techniques are suitable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d6 reveals characteristic peaks for the thiazole ring (δ 2.3–2.5 ppm for CH3) and ester groups (δ 4.1–4.3 ppm for CH2COO). Discrepancies in chemical shifts due to solvent effects can be mitigated by standardized deuterated solvents .
- Mass Spectrometry : HRMS (e.g., [M-H]<sup>−</sup> at m/z 247.9833) confirms molecular weight. Calibration with internal standards (e.g., sodium formate) improves accuracy .
Advanced Research Questions
Q. How can computational chemistry tools like Multiwfn aid in understanding the electronic properties of this compound?
- Methodological Answer : Multiwfn enables topological analysis of electron density (AIM theory) and electrostatic potential (ESP) mapping. For thiazole derivatives, ESP plots reveal nucleophilic regions (e.g., sulfur atoms) and electrophilic sites (e.g., chlorophenyl groups). Bond order analysis further quantifies delocalization in the thiazole ring .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurities or assay conditions. Strategies include:
- Purity Validation : HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity.
- Dose-Response Curves : EC50 values should be replicated across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm selectivity .
- Meta-Analysis : Cross-referencing data from structural analogs (e.g., ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate) to identify trends .
Q. How can mechanistic studies elucidate the role of the 4-chlorophenyl group in this compound’s reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Gaussian or ORCA software can model transition states, showing steric hindrance or electronic effects of the chloro substituent. For example, a related triazole derivative exhibited a 15% decrease in activation energy when the chloro group was replaced with hydrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
